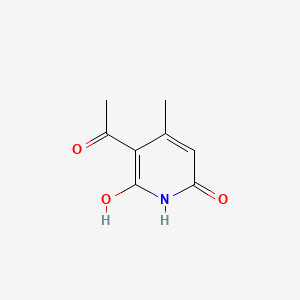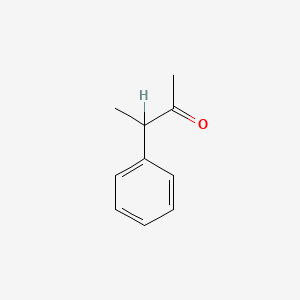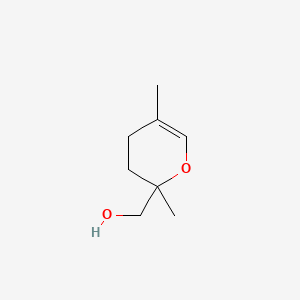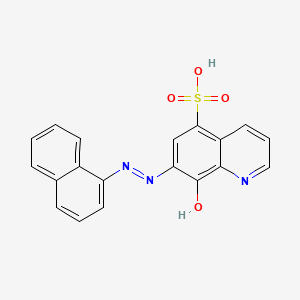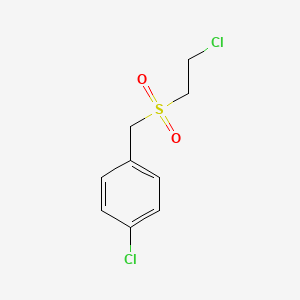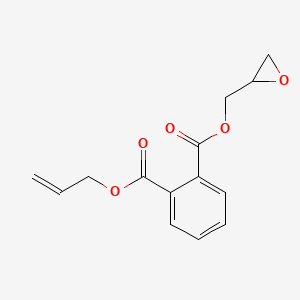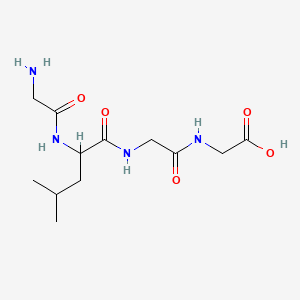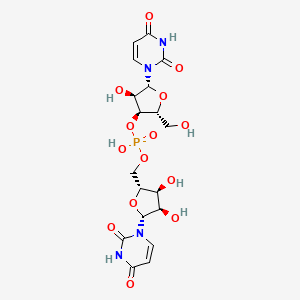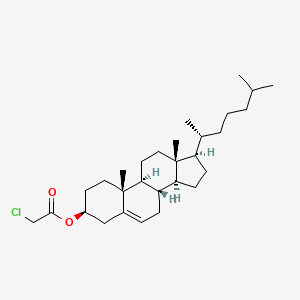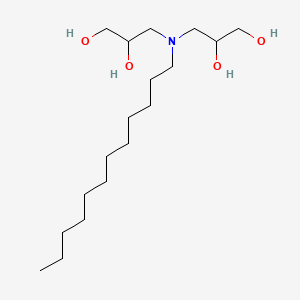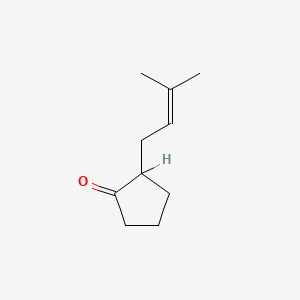
1-Propene, 1,2-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 1,2-dibromo-, also known as 1,2-dibromopropane, is an organic compound with the molecular formula C3H6Br2. It is a colorless liquid that belongs to the family of vicinal dihalides, which are characterized by having two halogen atoms attached to adjacent carbon atoms. This compound is known for its high reactivity due to the presence of two bromine atoms, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
1-Propene, 1,2-dibromo- can be synthesized through several methods:
Dibromination of Propene: The most common method involves the addition of bromine (Br2) to propene (C3H6) in the presence of a solvent such as carbon tetrachloride (CCl4).
Industrial Production: Industrially, 1,2-dibromopropane is produced by the bromination of propene using bromine in the presence of iron as a catalyst.
Analyse Chemischer Reaktionen
1-Propene, 1,2-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: When treated with a strong base like potassium tert-butoxide (KOtBu), 1,2-dibromopropane can undergo dehydrohalogenation to form propene.
Reduction Reactions: It can be reduced to propene using reducing agents such as zinc and acetic acid.
Wissenschaftliche Forschungsanwendungen
1-Propene, 1,2-dibromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a cross-linking agent in the production of certain polymers, enhancing their mechanical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Wirkmechanismus
The mechanism of action of 1-Propene, 1,2-dibromo- primarily involves its reactivity as an electrophile. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, targeting nucleophilic sites in other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Propene, 1,2-dibromo- can be compared with other similar compounds such as:
1,2-Dibromoethane: Both compounds are vicinal dihalides, but 1,2-dibromoethane has two carbon atoms, whereas 1,2-dibromopropane has three.
1,3-Dibromopropane: Unlike 1,2-dibromopropane, 1,3-dibromopropane has bromine atoms on the first and third carbon atoms, leading to different chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
26391-16-2 |
|---|---|
Molekularformel |
C3H4Br2 |
Molekulargewicht |
199.87 g/mol |
IUPAC-Name |
(E)-1,2-dibromoprop-1-ene |
InChI |
InChI=1S/C3H4Br2/c1-3(5)2-4/h2H,1H3/b3-2+ |
InChI-Schlüssel |
JVNZUEVMRPWHLF-NSCUHMNNSA-N |
SMILES |
CC(=CBr)Br |
Isomerische SMILES |
C/C(=C\Br)/Br |
Kanonische SMILES |
CC(=CBr)Br |
| 26391-16-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


